1-Benzylpyrrole

Beschreibung

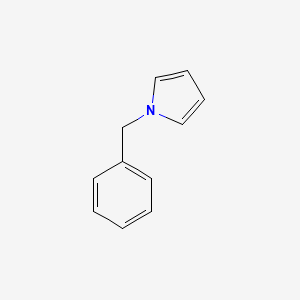

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQHKCQXDKYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062150 | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-97-0 | |

| Record name | N-Benzylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrole is a key aromatic heterocyclic compound utilized extensively as a building block in the synthesis of a wide range of biologically active molecules and functional materials. Its unique structural features, combining the aromaticity of the pyrrole ring with the reactivity conferred by the N-benzyl group, make it a versatile intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes a detailed summary of its quantitative data, in-depth experimental protocols for its synthesis, and a discussion of its characteristic reactivity. Furthermore, this guide presents visual representations of key synthetic and reactive pathways to facilitate a deeper understanding of its chemical behavior.

Physical and Chemical Properties

This compound is a colorless to brown liquid under standard conditions.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Melting Point | 15 °C | [3] |

| Boiling Point | 90 °C at 0.9 mmHg | [4] |

| Density | 1.03 g/mL | [3] |

| Refractive Index (n²⁰/D) | 1.5685 | [4] |

| LogP | 2.7 | [1] |

| Appearance | Colorless to brown liquid | [1] |

| Solubility | Soluble in most organic solvents. | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of pyrrole with benzyl bromide. The following protocol is adapted from a similar procedure for the synthesis of 1-benzylindole and provides a reliable method for obtaining high yields of the target compound.[6]

Experimental Protocol: Synthesis of this compound from Pyrrole and Benzyl Bromide

Materials:

-

Pyrrole

-

Benzyl bromide

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Calcium chloride (anhydrous)

Procedure:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of dimethyl sulfoxide and 26.0 g (0.399 mole) of freshly crushed 86% potassium hydroxide pellets.

-

Stir the mixture at room temperature for 5 minutes.

-

Add 6.71 g (0.100 mole) of pyrrole to the mixture.

-

Continue stirring for 45 minutes to form the potassium salt of pyrrole.

-

Carefully add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the exothermic reaction.[6]

-

Stir the mixture for an additional 45 minutes.

-

Dilute the reaction mixture with 200 mL of water.

-

Extract the product with three 100-mL portions of diethyl ether.

-

Wash each ether layer with three 50-mL portions of water.

-

Combine the ether layers and dry over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Remove the excess benzyl bromide by distillation at approximately 15 mmHg.

-

Distill the residue under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substitution generally occurs at the C2 and C5 positions due to the greater stability of the cationic intermediate. The N-benzyl group does not significantly alter this preference. Two important electrophilic substitution reactions for this compound are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic rings.[7] this compound reacts with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield this compound-2-carbaldehyde.

References

- 1. 1H-Pyrrole, 1-(phenylmethyl)- | C11H11N | CID 74922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole, 1-(phenylmethyl)- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 2051-97-0 [chemicalbook.com]

- 5. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Chemistry of 1-Benzylpyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrole is a key heterocyclic compound featuring a pyrrole ring N-substituted with a benzyl group. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and their utility as versatile synthetic intermediates. The presence of the benzyl group enhances the lipophilicity of the pyrrole core and provides an additional site for chemical modification. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on experimental protocols and quantitative data to support further research and development. Pyrrole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]

Synthesis of this compound and Its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, with the Paal-Knorr synthesis being the most classic and widely utilized method.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with benzylamine, typically under acidic conditions.[2] Alternative methods, including nucleophilic substitution on the pyrrole nitrogen, offer additional routes to this important molecule and its derivatives.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a reliable and versatile method for preparing substituted pyrroles.[2][3] The reaction of a 1,4-dicarbonyl compound with benzylamine under acidic catalysis proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring.[3]

General Experimental Protocol for Paal-Knorr Synthesis of 1-Benzyl-2,4-diphenylpyrrole: [2]

To a solution of 1,4-diphenyl-1,4-butanedione (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, benzylamine (1.1 equivalents) is added. A catalytic amount of an acid, for instance, a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid, is then introduced. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-benzyl-2,4-diphenylpyrrole.[2]

Table 1: Quantitative Data for Paal-Knorr Synthesis of a this compound Derivative [2]

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature | Yield |

| 1,4-Diphenyl-1,4-butanedione | Benzylamine | Acid (e.g., HCl, p-TsOH) | Ethanol or Acetic Acid | Reflux | High (often >90% for similar reactions) |

Caption: Mechanism of the Paal-Knorr Synthesis of this compound.

Other Synthetic Routes

An alternative approach to N-substituted pyrroles involves the deprotonation of pyrrole followed by reaction with an alkyl halide.[4] For instance, the reaction of the lithium salt of pyrrole with 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to synthesize a boronate-functionalized this compound derivative.[4]

Reactivity of this compound

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. The benzyl group at the nitrogen atom influences the reactivity and regioselectivity of these transformations.

Electrophilic Substitution Reactions

Nitration: The nitration of this compound with nitric acid in acetic anhydride yields a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole.[5] Further nitration of 1-benzyl-2-nitropyrrole leads to the formation of 1-benzyl-2,4-dinitropyrrole.[5] This indicates a directing effect of the existing nitro group towards the C4 position. The use of harsh nitrating conditions like a mixture of nitric and sulfuric acids can lead to polymerization of the pyrrole ring.[6]

Halogenation: Monobromination of this compound with one equivalent of N-bromosuccinimide (NBS) in tetrahydrofuran results in the regiospecific formation of 2-bromo-1-benzylpyrrole.[7] The use of elemental bromine as the brominating agent can lead to the thermodynamically more stable 3-bromo isomer due to isomerization of the initially formed 2-bromo product in the presence of HBr.[7]

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds.[2][8] this compound, being an electron-rich heterocycle, is expected to undergo formylation, likely at the C2 position, upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF).[9][10]

Caption: Mechanism of the Vilsmeier-Haack Formylation of this compound.

Cycloaddition Reactions

Pyrrole and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of more complex heterocyclic systems.[11][12] The Huisgen [3+2] cycloaddition of ylide intermediates with dipolarophiles is a known method for synthesizing pyrrole derivatives.[12]

Metal-Catalyzed Cross-Coupling Reactions

Functionalized 1-benzylpyrroles can serve as substrates in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to introduce further molecular diversity.[4][9][13] For instance, a bromo-substituted this compound could be coupled with a boronic acid under Suzuki-Miyaura conditions to form a C-C bond.[13]

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagents | Major Product(s) | Reference(s) |

| Nitration | HNO₃ / Ac₂O | 1-Benzyl-2-nitropyrrole, 1-Benzyl-3-nitropyrrole | [5] |

| Bromination | NBS / THF | 2-Bromo-1-benzylpyrrole | [7] |

| Vilsmeier-Haack | POCl₃ / DMF | 2-Formyl-1-benzylpyrrole (expected) | [9][10] |

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by its derivatives.[1] These include antimicrobial and anticancer properties.

Antimicrobial and Anticancer Activity

Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents.[1] Structure-activity relationship (SAR) studies on these compounds help in identifying key structural features responsible for their biological effects.[8]

Experimental Protocol for Biological Activity Screening: [1]

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay):

-

Prepare a series of twofold dilutions of the test compounds in a suitable growth medium in a 96-well microtiter plate.

-

Dilute a standardized inoculum of the microorganism (bacteria or fungi) in the growth medium and add it to each well.

-

Include positive (medium with inoculum) and negative (medium only) controls on each plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Anticancer Activity (MTT Assay):

-

Seed human cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.[1]

Caption: General Workflow for Drug Discovery with the this compound Scaffold.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-benzyl-1H-pyrrole | [14] |

| Molecular Formula | C₁₁H₁₁N | [14] |

| Molecular Weight | 157.21 g/mol | [14] |

| Boiling Point | 90 °C at 0.9 mm Hg | [15] |

| Refractive Index (n20/D) | 1.5685 | [15] |

Table 4: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Chemical shifts (δ, ppm) are observed for the aromatic protons of the benzyl and pyrrole rings, as well as the benzylic methylene protons. | [14] |

| ¹³C NMR | Signals corresponding to the carbons of the benzyl and pyrrole rings are observed. | [14] |

| IR | Characteristic absorption bands for C-H and C-N stretching and aromatic C=C bending are present. | [1] |

| Mass Spec | The molecular ion peak (M+) is observed, along with characteristic fragmentation patterns. | [1] |

Conclusion

This compound and its derivatives represent a valuable class of heterocyclic compounds with significant potential in organic synthesis and drug discovery. The well-established Paal-Knorr synthesis provides a reliable route to this scaffold, while a range of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling, allow for extensive functionalization. The demonstrated biological activities of this compound derivatives underscore their importance as a platform for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the rich chemistry and potential applications of this compound.

References

- 1. 1H-Pyrrole, 1-(phenylmethyl)- | C11H11N | CID 74922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pyrrole nitration [quimicaorganica.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

The Reactivity of 1-Benzylpyrrole with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-benzylpyrrole with various electrophiles. Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents. The introduction of a benzyl group at the nitrogen atom significantly influences the pyrrole ring's reactivity and regioselectivity in electrophilic substitution reactions. This document details key reaction types, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes reaction pathways and workflows using Graphviz diagrams.

Core Concepts: Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density at the carbon atoms. Electrophilic substitution on pyrrole is generally favored at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the C3 (β) position.

The presence of the N-benzyl group, an electron-withdrawing group by induction but not significantly affecting the π-system's electron-donating capacity, modulates this reactivity. While C2 substitution often remains the kinetically favored pathway, studies have shown that this compound exhibits a greater propensity for C3 substitution compared to pyrrole or N-alkylpyrroles under certain conditions. This altered regioselectivity can be exploited for the synthesis of diverse pyrrole-containing molecules.

Logical Relationship of Electrophilic Aromatic Substitution on this compound

Caption: General overview of the electrophilic substitution mechanism on this compound.

Key Electrophilic Substitution Reactions of this compound

This section details the most common and synthetically useful electrophilic substitution reactions of this compound: nitration, halogenation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction.

Nitration

The nitration of this compound typically yields a mixture of mono- and di-substituted products. The regioselectivity is highly dependent on the reaction conditions, particularly the concentration of the nitrating agent.

Quantitative Data for Nitration of this compound

| Product | Reagents | Conditions | Yield (%) | Reference |

| 1-Benzyl-2-nitropyrrole & 1-Benzyl-3-nitropyrrole | HNO₃ / Ac₂O | - | Mixture | [1] |

| 1-Benzyl-2,4-dinitropyrrole | 2 eq. HNO₃ / Ac₂O | - | 13-15 | [1] |

| 1-Benzyl-2,4-dinitropyrrole | Nitration of 1-benzyl-2-nitropyrrole | Standard procedures | 82-89 | [1] |

Experimental Protocol: Nitration of this compound [1]

This procedure is adapted from the nitration of this compound as described in the literature.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in acetic anhydride.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a solution of fuming nitric acid in acetic anhydride dropwise to the cooled pyrrole solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Halogenation (Bromination)

The bromination of this compound can be controlled to yield either the 2-bromo or 3-bromo isomer as the major product depending on the brominating agent used.

Quantitative Data for Bromination of this compound

| Product | Reagent | Conditions | Yield (%) | Regioselectivity | Reference |

| 2-Bromo-1-benzylpyrrole | N-Bromosuccinimide (NBS) | THF | Not specified | Primarily 2-substitution | [2] |

| 3-Bromo-1-benzylpyrrole | Bromine (Br₂) | - | Not specified | Major product (thermodynamically favored) | [2] |

Experimental Protocol: Bromination of this compound with NBS

This protocol is a general procedure for the bromination of N-substituted pyrroles.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 2-bromo-1-benzylpyrrole.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound introduces an acyl group onto the pyrrole ring, typically at the 2-position, using an acyl halide or anhydride and a Lewis acid catalyst.

Quantitative Data for Friedel-Crafts Acylation of N-Substituted Pyrroles (as a model for this compound)

| Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| N-Methylpyrrole | Benzoyl chloride | DBN (15 mol%) | 2-Benzoyl-N-methylpyrrole | ~100 (conversion) | [3] |

| N-Methylpyrrole | p-Nitrobenzoyl chloride | DBN (15 mol%) | 2-(p-Nitrobenzoyl)-N-methylpyrrole | ~100 (conversion) | [3] |

| N-Methylpyrrole | p-Methoxybenzoyl chloride | DBN (15 mol%) | 2-(p-Methoxybenzoyl)-N-methylpyrrole | ~100 (conversion) | [3] |

Experimental Protocol: Friedel-Crafts Acylation of this compound

This is a general procedure adaptable for this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

Inert atmosphere

Procedure:

-

Set up a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension in an ice bath.

-

Slowly add the acyl chloride to the stirred suspension.

-

After the formation of the acylium ion complex, add a solution of this compound in anhydrous DCM dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including this compound. The reaction typically occurs at the 2-position.

Logical Workflow for the Vilsmeier-Haack Reaction

Caption: Stepwise workflow of the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This is a general protocol that can be applied to this compound.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF.

-

Cool the DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

-

After the addition is complete, allow the mixture to stir at 0 °C for a short period.

-

Add a solution of this compound in a minimal amount of anhydrous DMF or other suitable solvent dropwise to the Vilsmeier reagent.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or distillation.

Conclusion

This compound is a versatile substrate for electrophilic substitution reactions, offering pathways to a variety of functionalized pyrrole derivatives. The regiochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions, providing access to both 2- and 3-substituted products. The protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the design and execution of synthetic routes to novel pyrrole-based compounds. Further exploration into the subtle electronic and steric effects of the N-benzyl group will undoubtedly uncover more opportunities for selective functionalization of the pyrrole core.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Bonding in 1-Benzylpyrrole

This technical guide provides a comprehensive analysis of the molecular structure and bonding characteristics of this compound. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering a detailed examination of its structural parameters, spectroscopic signature, and synthetic methodologies.

Molecular Structure and Bonding

This compound, with the chemical formula C₁₁H₁₁N, is an aromatic heterocyclic compound. The molecule consists of a pyrrole ring N-substituted with a benzyl group. The bonding and overall structure are influenced by the interplay of the aromaticity of both the pyrrole and the phenyl rings, and the flexibility of the methylene bridge.

1.1. Crystallographic Data

| Parameter | Value | Source Compound |

| Dihedral Angle (Pyrrole - Benzyl Ring) | 87.07(4)° | 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide |

1.2. Computational Chemistry Insights

Theoretical studies on pyrrole derivatives often utilize Density Functional Theory (DFT) to predict molecular geometries and electronic properties. A common method involves geometry optimization using the B3LYP functional with a 6-31G** basis set, which offers a good balance of accuracy and computational cost for organic molecules.[4] Such computational approaches can provide optimized bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecular structure in the absence of experimental crystallographic data for the parent compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its chemical environment. The signals are consistent with the N-substituted pyrrole structure.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | m | 5H | Phenyl-H |

| ~6.80 | t | 2H | Pyrrole-H (α) |

| ~6.20 | t | 2H | Pyrrole-H (β) |

| ~5.10 | s | 2H | Methylene-H (CH₂) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Phenyl-C (quaternary) |

| ~128.8 | Phenyl-C |

| ~127.5 | Phenyl-C |

| ~127.0 | Phenyl-C |

| ~121.5 | Pyrrole-C (α) |

| ~108.5 | Pyrrole-C (β) |

| ~52.0 | Methylene-C (CH₂) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch (phenyl and pyrrole) |

| 2950-2850 | Medium | Aliphatic C-H stretch (methylene) |

| 1600-1450 | Medium-Strong | C=C stretching (phenyl and pyrrole rings) |

| ~1500 | Strong | Pyrrole ring stretching |

| ~730 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of pyrrole with benzyl bromide.

Protocol: N-Alkylation of Pyrrole

-

Materials: Pyrrole, Benzyl Bromide, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of pyrrole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the pyrrole.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

3.2. Spectroscopic Analysis Protocol

NMR Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

FTIR Sample Preparation (ATR):

-

Place a small drop of purified liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

Spectroscopic Profile of 1-Benzylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpyrrole (also known as N-benzylpyrrole), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for acquiring such data, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while spectral data for this compound are available in databases such as PubChem and the NIST WebBook, detailed, curated peak lists are not always publicly accessible without specific data access privileges.[1] The data presented here are a combination of referenced data and predicted values based on the chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-5 (Pyrrole) | ~6.6 - 6.8 | t | ~2.1 |

| H-3, H-4 (Pyrrole) | ~6.1 - 6.3 | t | ~2.1 |

| Methylene (-CH₂-) | ~5.0 - 5.2 | s | - |

| Phenyl (ortho) | ~7.1 - 7.3 | d | ~7-8 |

| Phenyl (meta, para) | ~7.2 - 7.4 | m | - |

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard. Chemical shifts are dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-5 (Pyrrole) | ~121 - 123 |

| C-3, C-4 (Pyrrole) | ~108 - 110 |

| Methylene (-CH₂-) | ~53 - 55 |

| Phenyl (ipso) | ~138 - 140 |

| Phenyl (ortho) | ~127 - 129 |

| Phenyl (meta) | ~128 - 130 |

| Phenyl (para) | ~127 - 129 |

Note: Spectra are typically recorded in CDCl₃ with proton decoupling.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2950 - 2850 | Aliphatic C-H Stretch | Medium |

| ~1600, ~1495, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1400 - 1300 | Pyrrole Ring Stretch | Medium |

| ~730, ~695 | C-H Out-of-Plane Bend (monosubstituted benzene) | Strong |

Note: The spectrum is typically acquired as a neat liquid film.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 157 | ~50 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~20 | [C₅H₅]⁺ |

| 39 | ~15 | [C₃H₃]⁺ |

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry. The base peak at m/z 91 is characteristic of a benzyl group, which readily forms the stable tropylium cation.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm diameter)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the this compound liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (typically with an Electron Ionization source and a quadrupole or time-of-flight analyzer)

-

A suitable solvent for sample introduction (e.g., methanol or dichloromethane) if using direct infusion or GC-MS.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities.

-

Set the EI source to 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-300).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The compound will be vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.

-

Data Analysis: The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion and the major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Benzylpyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpyrrole, a versatile heterocyclic compound. This document details its fundamental chemical properties, synthesis methodologies, and its applications as a key building block in organic synthesis and medicinal chemistry. Experimental protocols and relevant biological pathways are included to support researchers in its practical application.

Core Data Summary

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2051-97-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Physical Form | Light-red to Brown Liquid | |

| Boiling Point | 90 °C at 0.9 mmHg | [3] |

| IUPAC Name | 1-benzyl-1H-pyrrole | [2] |

Synthesis of this compound

This compound can be synthesized through several methods. A common and straightforward approach is the N-alkylation of pyrrole with benzyl bromide.

Experimental Protocol: N-Alkylation of Pyrrole

This protocol is adapted from a similar procedure for the N-alkylation of indole and is applicable for the synthesis of this compound.

Materials:

-

Pyrrole

-

Benzyl bromide

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Calcium chloride (CaCl₂)

Procedure:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of dimethyl sulfoxide (DMSO).

-

To the DMSO, add 26.0 g (0.399 mol) of freshly crushed potassium hydroxide pellets. Stir the mixture at room temperature for 5 minutes.

-

Add 6.71 g (0.100 mol) of pyrrole to the mixture. Continue stirring for 45 minutes to form the pyrrolide anion.

-

Carefully add 34.2 g (0.200 mol) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the exothermic reaction.

-

Stir the mixture for an additional 45 minutes.

-

Dilute the reaction mixture with 200 mL of water.

-

Extract the aqueous mixture with three 100-mL portions of diethyl ether.

-

Wash each ether extract with three 50-mL portions of water.

-

Combine the organic layers and dry over anhydrous calcium chloride.

-

Remove the diethyl ether using a rotary evaporator.

-

The excess benzyl bromide is removed by distillation. The residue is then distilled under reduced pressure to yield this compound.

Key Reactions and Functionalization

This compound serves as a versatile precursor for a variety of more complex molecules. The Vilsmeier-Haack reaction is a fundamental method for the formylation of electron-rich aromatic rings like this compound, typically at the 2-position.

Experimental Workflow: Vilsmeier-Haack Reaction

The following diagram illustrates the general workflow for the formylation of this compound.

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flask cooled in an ice bath, carefully add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.

-

Pour the cooled reaction mixture into crushed ice and water.

-

Stir vigorously for 2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic phases with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Applications in Drug Discovery and Biological Pathways

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Derivatives of this compound have been investigated for various therapeutic applications, including as anticancer agents.

Inhibition of the Hedgehog Signaling Pathway

Certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization and suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. The binding of the Hedgehog ligand to the Patched (PTCH1) receptor normally alleviates its inhibition of Smoothened (SMO). This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Pyrrole derivatives can interfere with this pathway, representing a potential therapeutic strategy.

The following diagram illustrates a simplified representation of the Hedgehog signaling pathway and the point of potential inhibition by pyrrole derivatives.

References

The N-Benzylpyrrole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpyrrole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of N-benzylpyrroles, detailing the evolution of their synthetic methodologies. Key experimental protocols for their preparation are outlined, and quantitative data, including reaction yields and biological activities, are systematically tabulated. Furthermore, this guide elucidates the mechanisms of action of bioactive N-benzylpyrrole derivatives, with a focus on their modulation of critical signaling pathways implicated in cancer, inflammation, and microbial infections. Visual representations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.

Discovery and Historical Perspective

The history of N-benzylpyrroles is intrinsically linked to the broader discovery and exploration of the pyrrole ring, a fundamental aromatic heterocycle first identified in 1834 by F. F. Runge as a component of coal tar.[1] The name "pyrrole" originates from the Greek word "pyrrhos," meaning "fiery," due to the red color it imparts to wood when treated with hydrochloric acid.[1]

While the initial focus of pyrrole chemistry was on understanding its structure and reactivity, the late 19th century witnessed the development of seminal synthetic methods that laid the groundwork for the preparation of substituted pyrroles. The most notable of these is the Paal-Knorr synthesis , independently reported by Carl Paal and Ludwig Knorr in 1884, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] This reaction proved to be a versatile and straightforward method for accessing N-substituted pyrroles, including N-benzyl derivatives.

The direct N-benzylation of the pyrrole ring itself became a viable synthetic strategy with the development of methods for N-alkylation of heteroaromatics. These early methods often involved the deprotonation of pyrrole with a strong base to form the pyrrolide anion, followed by reaction with an benzyl halide.[3]

The 20th century saw an expansion in the synthetic toolkit for N-benzylpyrroles, driven by the increasing interest in their potential applications. The advent of modern spectroscopic techniques greatly facilitated the characterization of these compounds, leading to a deeper understanding of their structure and properties. As the field of medicinal chemistry matured, N-benzylpyrroles began to emerge as a scaffold of interest for the development of novel therapeutic agents, with early studies exploring their potential as antimicrobial and anti-inflammatory agents.[4][5] Today, the N-benzylpyrrole core continues to be a focal point of research in drug discovery, with a growing number of derivatives being investigated for a wide range of therapeutic indications.

Synthetic Methodologies and Experimental Protocols

The synthesis of N-benzylpyrroles can be broadly categorized into two main approaches: the construction of the pyrrole ring with a pre-attached N-benzyl group, and the N-benzylation of a pre-formed pyrrole ring.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis remains one of the most widely used methods for the preparation of N-benzylpyrroles due to its simplicity and generally high yields. The reaction involves the condensation of a 1,4-dicarbonyl compound with benzylamine, typically in the presence of an acid catalyst.

General Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole

-

Materials:

-

Hexane-2,5-dione (1,4-diketone)

-

Benzylamine

-

Glacial acetic acid (catalyst and solvent)

-

-

Procedure:

-

To a round-bottom flask, add hexane-2,5-dione (1.0 equivalent) and benzylamine (1.1 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 1-benzyl-2,5-dimethylpyrrole.

-

Quantitative Data for Paal-Knorr Synthesis of N-Benzylpyrrole Derivatives

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |

| Hexane-2,5-dione | Benzylamine | Acetic Acid | 2 | 85-95 | [6] |

| 1,4-Diphenylbutane-1,4-dione | Benzylamine | p-Toluenesulfonic acid/Toluene | 4 | 92 | [7] |

| 2,5-Dimethoxytetrahydrofuran | Benzylamine | Iron(III) chloride/Water | 0.5 | 94 | [8] |

N-Alkylation of Pyrrole

The direct N-benzylation of pyrrole is another common and effective method. This approach typically involves the deprotonation of pyrrole with a base to generate the nucleophilic pyrrolide anion, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

General Experimental Protocol: N-Benzylation of Pyrrole

-

Materials:

-

Pyrrole

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Benzyl bromide or Benzyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent at 0 °C.

-

Add pyrrole (1.0 equivalent) dropwise to the suspension.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure N-benzylpyrrole.

-

Quantitative Data for N-Benzylation of Pyrrole

| Pyrrole Derivative | Base | Benzylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Pyrrole | NaH | Benzyl bromide | DMF | 2 | 87 | [7] |

| Pyrrole | KOH | Benzyl chloride | DMSO | 4 | 90 | [9] |

| 2-Methylpyrrole | n-BuLi/ZrCl4 | Benzyl bromide | THF | 3 | 78 | [6] |

Spectroscopic Data of N-Benzylpyrrole

The structural characterization of N-benzylpyrrole is crucial for confirming its synthesis and purity. The following data is representative of the parent compound.

Spectroscopic Data for 1-Benzyl-1H-pyrrole

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 6.68 (t, J=2.0 Hz, 2H, H-2, H-5), 6.18 (t, J=2.0 Hz, 2H, H-3, H-4), 5.08 (s, 2H, CH₂) | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.8, 128.8, 127.6, 126.9, 121.3, 108.5, 52.8 | [10] |

| IR (neat, cm⁻¹) | 3090, 3060, 3030, 2920, 1500, 1450, 1350, 1080, 730, 690 | [10] |

| MS (EI) | m/z 157 (M⁺), 91 (base peak) | [10] |

Biological Activities and Therapeutic Potential

N-benzylpyrrole derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their therapeutic potential spans across oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Numerous N-benzylpyrrole derivatives have demonstrated potent anticancer activity through various mechanisms of action.

Quantitative Data for Anticancer Activity of N-Benzylpyrrole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Colorectal Cancer Cells | Not specified | EGFR/VEGFR inhibitor | [6] |

| 3-Aroyl-1-arylpyrrole derivative (ARAP 22) | MCF-7 (Breast Cancer) | 0.016-0.060 | Tubulin polymerization inhibitor, Hedgehog signaling pathway inhibitor | [11] |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative (cpd 21) | HepG2 (Liver Cancer) | 0.5-0.9 | S phase cell cycle arrest, apoptosis induction | [12] |

Signaling Pathways in Cancer Modulated by N-Benzylpyrroles

Several key signaling pathways that are often dysregulated in cancer have been identified as targets for N-benzylpyrrole derivatives.

-

EGFR/VEGFR Signaling Pathway: Some N-benzylpyrroles act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[6]

Caption: Inhibition of EGFR/VEGFR signaling by N-benzylpyrrole derivatives.

-

Hedgehog Signaling Pathway: Certain 3-aroyl-1-arylpyrrole derivatives have been shown to suppress the Hedgehog signaling pathway, which plays a critical role in embryonic development and tumorigenesis, particularly in medulloblastoma.[8]

Caption: Inhibition of the Hedgehog signaling pathway by N-benzylpyrrole derivatives.

Antimicrobial Activity

The N-benzylpyrrole scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Data for Antimicrobial Activity of N-Benzylpyrrole Derivatives

| Compound Series | Pathogen | MIC (µg/mL) | Potential Mechanism | Reference |

| N-arylpyrrole derivatives | MRSA | 4 | UPPP inhibition | [13] |

| O-benzyl derivatives with N-benzyl and imidazole substitution | P. aeruginosa | Moderate activity | Disruption of intermolecular interactions | [5] |

Anti-inflammatory Activity

Several N-benzylpyrrole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential for treating inflammatory diseases.

Quantitative Data for Anti-inflammatory Activity of N-Benzylpyrrole Derivatives

| Compound | Assay | Result | Mechanism of Action | Reference |

| Benzyl pyrrolone derivative (3b) | Carrageenan-induced paw edema | 76.22% inhibition | TNF-α suppression, COX-2 and NF-κB inhibition | [1] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema | Significant inhibition | Regulation of NF-κB/NLRP3 signaling pathway | [9] |

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Some N-benzylpyrroles have been shown to suppress this pathway.[1][9]

References

- 1. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Aromaticity of 1-Benzylpyrrole: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the theoretical and computational methodologies employed in the study of the aromaticity of 1-benzylpyrrole. While direct experimental and extensive computational data on the aromaticity of the parent this compound are not widely available in public literature, this guide synthesizes information from studies on closely related pyrrole derivatives and analogous heterocyclic systems. It details the common computational protocols, including Density Functional Theory (DFT) calculations, and discusses key aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE). This document serves as a robust framework for initiating and conducting theoretical research into the electronic structure and aromatic character of this compound and its derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. The introduction of a benzyl group at the N1 position to form this compound can significantly influence the electronic properties and reactivity of the pyrrole ring. Understanding the aromaticity of this compound is crucial for predicting its stability, reactivity, and potential interactions in biological systems.

Aromaticity is a complex and multidimensional concept that cannot be directly measured by a single experimental parameter.[1] Therefore, computational chemistry has become an indispensable tool for quantifying and understanding the aromatic character of molecules.[2] This guide focuses on the theoretical approaches used to evaluate the aromaticity of pyrrole derivatives, providing a foundation for the specific investigation of this compound.

Computational Methodologies for Aromaticity Studies

The theoretical investigation of the aromaticity of pyrrole derivatives typically involves a multi-step computational workflow. This process begins with the construction of the molecular model, followed by geometry optimization and frequency calculations to ensure a stable structure. Subsequently, various electronic and magnetic properties related to aromaticity are calculated.

Geometry Optimization and Frequency Calculations

A common and reliable method for geometry optimization of organic molecules like this compound is Density Functional Theory (DFT).[3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set such as 6-31G**, offers a good balance between computational cost and accuracy for such systems.[3]

Following geometry optimization, frequency calculations are essential to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[3]

Aromaticity Indices

To provide a reliable measure of aromaticity, it is crucial to employ multiple indices that capture different aspects of this property.[4]

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system.[4] A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while a value of 0 corresponds to a non-aromatic Kekulé structure.[4]

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is determined by calculating the negative of the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)).[5] Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.[5]

-

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated molecule compared to a hypothetical non-aromatic reference compound.[1] ASE can be calculated using various isodesmic and homodesmotic reactions.[1]

Data Presentation: Aromaticity Indices for Related Compounds

| Compound/System | Aromaticity Index | Calculated Value | Computational Method |

| Pyrrole (general) | HOMO-LUMO gap | 5.85 eV | B3LYP/6-31+G[6] |

| 1-(4-methylphenyl)pyrrole-Cl | HOMO-LUMO gap | 5.03 eV | B3LYP/6-31+G[6] |

| 1-(4-methylphenyl)pyrrole-NH2 | HOMO-LUMO gap | 5.17 eV | B3LYP/6-31+G**[6] |

| Hexamethylbenzene | ASE | 51.80 kcal/mol | Not Specified[5] |

| Hexacyanobenzene | ASE | 3.97 kcal/mol | Not Specified[5] |

| Hexamethylbenzene | NICS(0) | -10.3 ppm | Not Specified[5] |

| Hexacyanobenzene | NICS(0) | -3.0 ppm | Not Specified[5] |

Note: The data presented is for comparative purposes and is sourced from studies on related or analogous compounds.

Experimental Protocols: A Computational Workflow

The following section details a typical computational protocol for the theoretical study of the aromaticity of a molecule like this compound, based on methodologies reported for similar compounds.[3]

Molecular Modeling and Geometry Optimization

-

Structure Building: The 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Initial Optimization: A preliminary geometry optimization is performed using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting geometry.

-

DFT Optimization: The final geometry optimization is carried out using DFT, for instance, with the B3LYP functional and the 6-31G** basis set in a quantum chemistry software package like Gaussian.[3]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies).[3]

Calculation of Aromaticity Indices

-

HOMA Calculation: The optimized bond lengths from the DFT calculation are used to calculate the HOMA index based on its mathematical formula.[4]

-

NICS Calculation: The GIAO (Gauge-Including Atomic Orbital) method is employed within the DFT framework to calculate the NMR shieldings. A "ghost" atom (Bq) is placed at the geometric center of the pyrrole ring to compute the NICS(0) value.

-

ASE Calculation: Appropriate isodesmic or homodesmotic reactions are designed. The energies of all species in the reaction are calculated at a high level of theory (e.g., DFT or MP2), and the ASE is determined from the reaction enthalpy.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a typical computational study on molecular aromaticity.

Caption: Computational workflow for aromaticity studies.

Conclusion

The theoretical study of this compound's aromaticity is a critical step in understanding its fundamental chemical properties. While direct computational data for this specific molecule is sparse in the public domain, this guide outlines the established and robust computational methodologies used for analogous systems. By employing DFT calculations to determine optimized geometries and subsequently calculating a suite of aromaticity indices (HOMA, NICS, and ASE), researchers can gain deep insights into the electronic nature of this compound. This knowledge is paramount for the rational design of novel drug candidates and advanced materials incorporating the this compound scaffold. Future computational studies are encouraged to focus on generating specific quantitative data for this compound to further enrich the understanding of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 1-Benzylpyrrole Derivatives

Introduction

Pyrrole-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Their versatile chemical nature and broad spectrum of biological activities make them a fertile ground for drug discovery.[3][4] Among these, the 1-benzylpyrrole scaffold has emerged as a particularly promising starting point for developing novel therapeutic agents due to its documented roles in anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[5][6]

This technical guide provides an in-depth exploration of potential research avenues for this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of current knowledge, detailed experimental protocols for key assays, and a summary of quantitative biological data to facilitate further investigation and lead optimization.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established methods. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine (in this case, benzylamine), is a fundamental approach.[5] Modern variations and alternative routes offer access to a diverse range of substituted analogs.

Experimental Protocol: General Synthesis via Paal-Knorr Reaction

This protocol describes a general method for synthesizing a 1-benzyl-2,4-diphenylpyrrole, which can be adapted for various substituted derivatives.

Materials:

-

1,3-diphenyl-1,4-butanedione (or other suitable 1,4-dicarbonyl compound)

-

Benzylamine

-

Glacial Acetic Acid

-

Ethanol

-

TLC plates (silica gel 60 F254)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound (1 equivalent) and benzylamine (1.1 equivalents) in glacial acetic acid or ethanol.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

If a solid precipitate forms, collect it by filtration, wash with water, and dry. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.[5]

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Screening

Caption: General workflow for synthesis and biological evaluation of this compound derivatives.

Potential Research Area: Anticancer Activity

Pyrrole derivatives are well-established as potent anticancer agents, and the this compound scaffold is no exception.[3][7] Research has shown that these compounds exhibit dose- and time-dependent cytotoxic activity against a range of human cancer cell lines.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity is typically expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) | A549 (Lung) | 1.83 | [8] |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) | MCF-7 (Breast) | 4.31 | [8] |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) | HepG2 (Liver) | 5.21 | [8] |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (28) | HCT-116 (Colon) | 3 | [9] |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (28) | MCF-7 (Breast) | 5 | [9] |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (28) | HeLa (Cervical) | 7 | [9] |

| 3-aroyl-1-arylpyrrole (ARAP) Derivative 22 | Medulloblastoma D283 | < 0.1 (nM range) | [10] |

| Substituted Pyrrole 4d | LoVo (Colon) | ~19 (at 48h) | [3] |

| Substituted Pyrrole 4d | MCF-7 (Breast) | ~45 (at 48h) | [3] |

Mechanisms of Action & Signaling Pathways